![molecular formula C7H8N2O2 B1530714 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde CAS No. 1706433-45-5](/img/structure/B1530714.png)
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde
Übersicht
Beschreibung
The compound “6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine” is a type of organic compound . It is related to compounds that are inhibitors of PDE4 isozymes, especially with a binding affinity for the PDE4B isoform . These compounds are used in methods for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders .
Wissenschaftliche Forschungsanwendungen
PDE4B Inhibition for CNS Disorders
The compound 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde has been identified as an inhibitor of PDE4B isozymes. This application is significant because PDE4B inhibitors have potential therapeutic uses in treating central nervous system (CNS) disorders due to their role in modulating cyclic AMP (cAMP) within the brain .
Metabolic Disease Treatment
Inhibitors of PDE4B, such as this compound, are also being explored for their potential in treating metabolic diseases. By influencing cAMP levels, they can affect various metabolic pathways, offering a new approach to managing conditions like diabetes and obesity .
Autoimmune Diseases Management
The modulation of cAMP by PDE4B inhibitors can impact immune cell function, which is crucial in autoimmune diseases. This compound could be used to develop treatments that regulate immune responses more precisely .
Anti-inflammatory Applications
PDE4B plays a role in inflammatory processes, and its inhibition by compounds like 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde could lead to new anti-inflammatory medications for conditions such as arthritis and asthma .
Oncology Research
The compound’s ability to affect cAMP levels may have implications in cancer research. Altering signaling pathways with PDE4B inhibitors can potentially inhibit tumor growth and proliferation .
Neurodegenerative Disease Research
Research into neurodegenerative diseases like Alzheimer’s and Parkinson’s could benefit from this compound’s PDE4B inhibitory action, as cAMP signaling is involved in neuronal survival and function .
Wirkmechanismus
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-5-6-4-8-9-2-1-3-11-7(6)9/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVIPYQHTWRTBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde | |
CAS RN |
1706433-45-5 | |
| Record name | 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



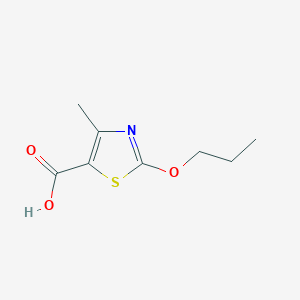


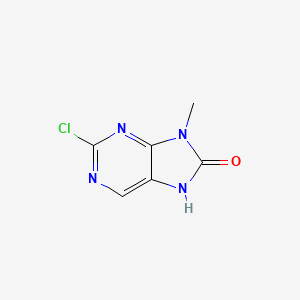
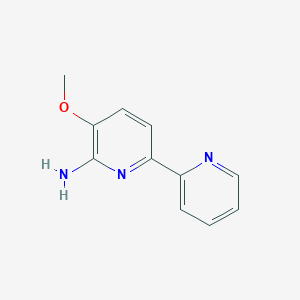


![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1530640.png)


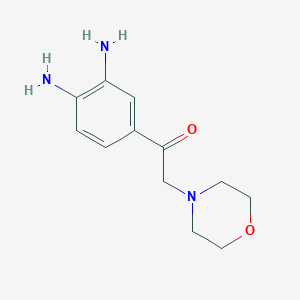
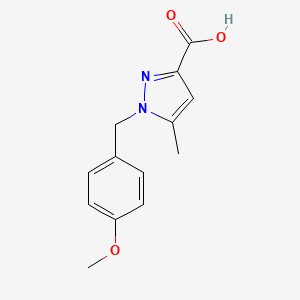
![(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1530648.png)
